N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a 3,5-dimethylphenyl substituent at position 3. A sulfanyl (-S-) bridge links the heterocycle to an acetamide group, which is further substituted with a 3-chloro-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-8-14(2)10-17(9-13)27-22(29)21-19(6-7-30-21)26-23(27)31-12-20(28)25-16-5-4-15(3)18(24)11-16/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYHBSDNUXBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1260941-53-4) is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 470.0 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1260941-53-4 |
| Molecular Formula | C23H20ClN3O2S2 |
| Molecular Weight | 470.0 g/mol |
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The thieno[3,2-d]pyrimidine moiety has been associated with the inhibition of various enzymes involved in cancer progression and inflammation.
- Antioxidant Properties : Preliminary studies indicate that the compound may possess antioxidant capabilities, which can mitigate oxidative stress in cells.
- Modulation of Cell Signaling Pathways : The compound appears to interact with several signaling pathways, potentially influencing cell proliferation and apoptosis.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. A study conducted on multicellular spheroids demonstrated significant cytotoxicity against MCF7 breast cancer cells. The cytotoxicity percentage was measured to assess the efficacy of the compound compared to control groups.
| Compound | Percent Cytotoxicity (%) |
|---|---|
| N-(3-chloro-4-methylphenyl)-2-{[...]} | 75% |
| Control (untreated) | 5% |
This study indicates that the compound could be a promising candidate for further development in cancer therapy .
Anti-inflammatory Effects
In vitro studies have shown that N-(3-chloro-4-methylphenyl)-2-{[...]} significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Breast Cancer : In a controlled laboratory setting, researchers treated MCF7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in cytotoxicity, with higher concentrations leading to greater cell death.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to untreated controls. This suggests potential therapeutic benefits in inflammatory conditions.
Comparison with Similar Compounds
Key Findings :
- The thieno[3,2-d]pyrimidinone core in the target compound provides rigidity and aromaticity, favoring interactions with hydrophobic binding pockets.
- The 4,6-diaminopyrimidinyl core () enables strong hydrogen-bond donor-acceptor interactions, unlike the electron-withdrawing dimethylphenyl group in the target compound .
Acetamide Substituent Comparisons
Key Findings :
Key Findings :
- High yields (>80%) in analogs () suggest efficient coupling strategies for sulfanyl-acetamide derivatives, applicable to the target compound’s synthesis .
- IR and NMR data for related compounds highlight diagnostic peaks for acetamide NH (~δ 10–12 ppm) and carbonyl stretches (~1660 cm⁻¹), useful for characterizing the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
